1-(Trifluoromethyl)cycloheptan-1-amine
Overview
Description
1-(Trifluoromethyl)cycloheptan-1-amine is a chemical compound with the molecular formula C8H14F3N and a molecular weight of 181.20 g/mol . It features a cycloheptane ring substituted with a trifluoromethyl group and an amine group at the 1-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cycloheptan-1-amine can be synthesized through various methods. One common approach involves the trifluoromethylation of cycloheptanone followed by reductive amination. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The resulting trifluoromethylated ketone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like acyl chlorides or isocyanates under mild conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Amides, ureas, or other substituted amine derivatives.
Scientific Research Applications
1-(Trifluoromethyl)cycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)cycloheptan-1-amine exerts its effects depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclohexan-1-amine: Similar structure but with a six-membered ring.
1-(Trifluoromethyl)cyclooctan-1-amine: Similar structure but with an eight-membered ring.
1-(Trifluoromethyl)cyclopentan-1-amine: Similar structure but with a five-membered ring.
Uniqueness: 1-(Trifluoromethyl)cycloheptan-1-amine is unique due to its seven-membered ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(trifluoromethyl)cycloheptan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)7(12)5-3-1-2-4-6-7/h1-6,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGQQSJOZKCYTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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